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Get Quote

This technical support center provides essential information for researchers, scientists, and

drug development professionals working with the first-in-class PI3K-gamma inhibitor, eganelisib

(IPI-549). This guide focuses on the dose-limiting toxicities (DLTs) observed in Phase 1 clinical

trials, offering troubleshooting advice and frequently asked questions to support your

experimental design and data interpretation.

Frequently Asked Questions (FAQs)
Q1: What were the primary endpoints of the eganelisib (IPI-549) Phase 1/1b MARIO-1 trial?

The primary endpoints of the MARIO-1 (NCT02637531) study were to evaluate the safety and

tolerability of once-daily eganelisib as a monotherapy and in combination with nivolumab in

patients with solid tumors. This included determining the incidence of dose-limiting toxicities

(DLTs) and overall adverse events (AEs).[1]

Q2: What was the dose escalation strategy used in the MARIO-1 trial?

The dose-escalation cohorts in the MARIO-1 trial received eganelisib at doses ranging from 10-

60 mg for monotherapy and 20-40 mg for the combination therapy with nivolumab.[1] For the
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combination therapy, a 6+6 design was utilized, with eganelisib administered daily and

nivolumab at 240 mg every two weeks.[2]

Q3: Were any dose-limiting toxicities observed during the initial 28-day observation period in

the monotherapy arm?

No, DLTs were not observed within the first 28 days of treatment in the monotherapy arm of the

study.[1]

Q4: What were the key dose-limiting toxicities that emerged in later treatment cycles of

eganelisib monotherapy?

Toxicities that met the criteria for DLTs, primarily Grade 3 reversible elevations in hepatic

enzymes, were observed with the 60 mg dose of eganelisib in later treatment cycles.[1]

Q5: What were the dose-limiting toxicities observed with the eganelisib and nivolumab

combination therapy?

In the combination arm, DLTs occurred at the 30 mg dose of eganelisib (Grade 3 rash) and the

40 mg dose (Grade 3 rash; Grade 3 ALT/AST increase).[2]

Troubleshooting Guide
Issue: Unexpected hepatic enzyme elevations are observed in preclinical models.

Possible Cause: This may be an on-target effect of eganelisib, as reversible increases in

alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were the most common

treatment-related Grade ≥3 toxicities in the monotherapy arm of the Phase 1 trial.[1]

Recommendation:

Monitor liver function tests closely and frequently.

Consider dose-response studies to establish a therapeutic window with acceptable hepatic

toxicity.

In clinical trial design, a clear protocol for dose interruption and reduction upon observation

of elevated transaminases is crucial.
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Issue: Skin rash is developing in subjects during combination studies with a PD-1 inhibitor.

Possible Cause: Rash was a notable adverse event in the combination therapy arm of the

MARIO-1 trial, with Grade 3 rash being a DLT at the 30 mg and 40 mg dose levels.[2] This may

be an immune-mediated response enhanced by the combination.

Recommendation:

Implement a proactive dermatological monitoring plan.

Establish clear grading criteria for rash severity.

Have a management plan in place, which may include topical corticosteroids or dose

modification of eganelisib.

Quantitative Data Summary
Table 1: Dose-Limiting Toxicities in Eganelisib (IPI-549) Phase 1 Trials

Therapy Dose Level
Dose-Limiting
Toxicity

Grade

Monotherapy 60 mg
Reversible hepatic

enzyme elevations
3

Combination with

Nivolumab
30 mg Rash 3

Combination with

Nivolumab
40 mg

Rash, ALT/AST

Increase
3

Table 2: Common Treatment-Related Grade ≥3 Toxicities
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Therapy Toxicity Percentage of Patients

Monotherapy Increased ALT 18%

Monotherapy Increased AST 18%

Monotherapy
Increased Alkaline

Phosphatase
5%

Combination with Nivolumab Increased AST 13%

Combination with Nivolumab Increased ALT 10%

Combination with Nivolumab Rash 10%

Experimental Protocols
The Phase 1/1b MARIO-1 trial (NCT02637531) was a first-in-human, open-label, multicenter

study.[1]

Patient Population: Patients with advanced solid tumors.

Monotherapy Dose Escalation: Patients (n=39) received eganelisib at doses of 10, 20, 30,

40, and 60 mg once daily.[1]

Combination Therapy Dose Escalation: Patients (n=180) received eganelisib at doses of 20,

30, and 40 mg once daily in combination with 240 mg of nivolumab administered

intravenously every two weeks.[1][2]

DLT Assessment Period: The primary DLT observation period was the first 28 days of

treatment.[1]

Safety Monitoring: Included regular physical examinations, vital sign measurements, and

laboratory tests, with a focus on hematology, clinical chemistry (including liver function tests),

and urinalysis.
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Caption: Dose-limiting toxicities observed in Phase 1 trials of eganelisib.
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Caption: Simplified workflow for the MARIO-1 Phase 1 trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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